molecular formula C5H4BrNO2S B6359357 Methyl 4-bromothiazole-5-carboxylate CAS No. 1353100-73-8

Methyl 4-bromothiazole-5-carboxylate

Cat. No. B6359357
CAS RN: 1353100-73-8
M. Wt: 222.06 g/mol
InChI Key: JDWFDQBKAUUTNB-UHFFFAOYSA-N
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Description

“Methyl 4-bromothiazole-5-carboxylate” is a chemical compound with the CAS Number: 1353100-73-8 . It has a molecular weight of 222.06 . The IUPAC name for this compound is this compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a liquid or semi-solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BrNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“this compound” is a liquid or semi-solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Methyl 4-bromothiazole-5-carboxylate is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and drug discovery. For instance, it's involved in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, potentially useful as schistosomicidal agents (El-kerdawy et al., 1989).

Production of Functionalized Carboxylates

  • The compound is instrumental in creating functionalized carboxylates. An example is the synthesis of methyl 2-bromothiazole-5-carboxylate via a one-pot reaction, showcasing its role in streamlined chemical processes (Li-li, 2008).

Precursor for Bromination Studies

  • It serves as a precursor in bromination studies, particularly in exploring the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, demonstrating its utility in synthetic chemistry research (Roy et al., 2004).

Novel Synthesis Methods

  • Researchers have employed this compound in developing novel synthesis methods. For example, its derivatives have been synthesized using 3-bromo-2-isocyanoacrylates, which is significant for advancing synthetic methodologies (Yamada et al., 1995).

Antimicrobial Activity

  • Studies have indicated that derivatives of this compound, like methyl-5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxylate, exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi (Pittillo & Hunt, 1967).

Lithiation Studies

  • The compound is used in lithiation studies, essential for creating novel compounds with potential pharmaceutical applications. For example, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a related compound, has been lithiated to study the synthesis of 5-functionalized 3-isoxazolyl carboxylic acid derivatives (Burkhart et al., 2001).

Structural and Spectral Investigations

  • This compound derivatives have been the subject of structural and spectral investigations to understand their physicochemical properties, as seen in the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).

Synthesis of Pyrazole Derivatives

  • The compound is used in the synthesis of various pyrazole derivatives, which are significant in the development of novel pharmaceutical agents (Kanwal et al., 2022).

Development of Chemotherapeutic Agents

  • It has been used in the synthesis of novel compounds with potential as chemotherapeutic agents, as demonstrated in the study of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives (Gowda et al., 2009).

Safety and Hazards

“Methyl 4-bromothiazole-5-carboxylate” is classified as a dangerous compound, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

methyl 4-bromo-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFDQBKAUUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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